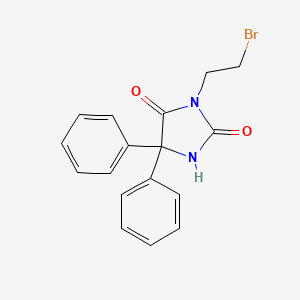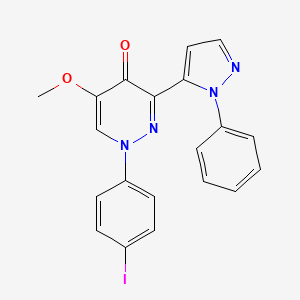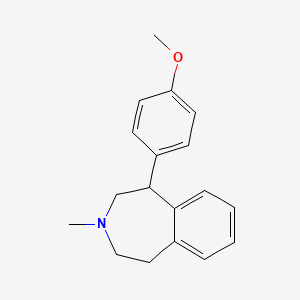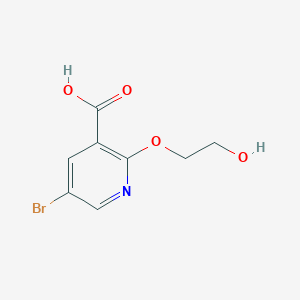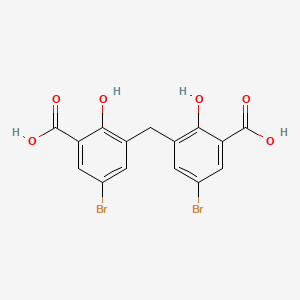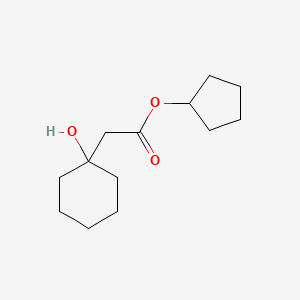
Cyclopentyl (1-hydroxycyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl (1-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C13H22O3 It is a member of the ester family, characterized by the presence of a cyclopentyl group attached to a 1-hydroxycyclohexyl moiety via an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl (1-hydroxycyclohexyl)acetate can be synthesized through a multi-step process involving the esterification of cyclopentanol with acetic acid, followed by the transesterification with methanol. The optimal conditions for the esterification reaction include a temperature range of 333.15 to 353.15 K and a molar ratio of acetic acid to cyclopentanol of 2:1 to 3:1 . For the transesterification reaction, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate of 3:1 to 4:1 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and transesterification processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl (1-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming cyclopentyl (1-oxocyclohexyl)acetate.
Reduction: Reduction reactions can convert the ester group into an alcohol, yielding cyclopentyl (1-hydroxycyclohexyl)methanol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include cyclopentyl (1-oxocyclohexyl)acetate, cyclopentyl (1-hydroxycyclohexyl)methanol, and various substituted derivatives depending on the specific nucleophile used.
Scientific Research Applications
Cyclopentyl (1-hydroxycyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of cyclopentyl (1-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Cyclopentyl (1-hydroxycyclohexyl)acetate can be compared with other similar compounds, such as:
Cyclopentyl acetate: Lacks the hydroxyl group on the cyclohexyl ring, resulting in different reactivity and applications.
Cyclohexyl acetate: Contains a cyclohexyl group instead of a cyclopentyl group, leading to variations in physical and chemical properties.
Cyclopentyl (1-hydroxycyclohexyl)propionate:
These comparisons highlight the unique features of this compound, such as its specific functional groups and structural configuration, which contribute to its distinct chemical behavior and applications.
Properties
CAS No. |
6946-64-1 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
cyclopentyl 2-(1-hydroxycyclohexyl)acetate |
InChI |
InChI=1S/C13H22O3/c14-12(16-11-6-2-3-7-11)10-13(15)8-4-1-5-9-13/h11,15H,1-10H2 |
InChI Key |
RABXJVNSGMBEBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)OC2CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid](/img/structure/B13994563.png)
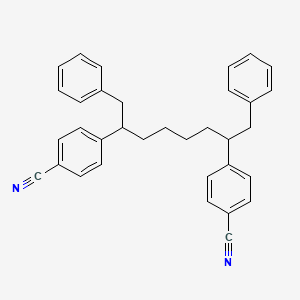
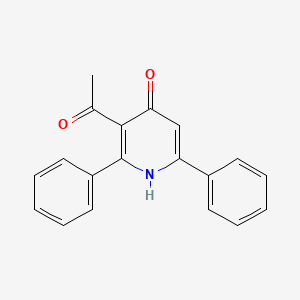
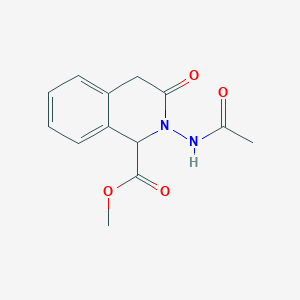
![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
![3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)

![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)
